molecular formula C9H8ClNO2 B2849383 N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride CAS No. 1263286-67-4

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride

Cat. No.: B2849383
CAS No.: 1263286-67-4
M. Wt: 197.62
InChI Key: YFKNLMTWFZGCEK-UHFFFAOYSA-N
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Description

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride is a chemical compound with the molecular formula C9H8ClNO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit lipid peroxidation and antagonize excitatory behavior coupled with peroxidative injury, making it effective in treating central nervous system injuries . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride can be compared with other benzofuran derivatives, such as:

    2,3-Dihydrobenzofuran: A simpler compound with similar structural features but different chemical properties and applications.

    5-Benzofurancarboximidoyl chloride: Another derivative with distinct reactivity and uses.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

(5Z)-N-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKNLMTWFZGCEK-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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